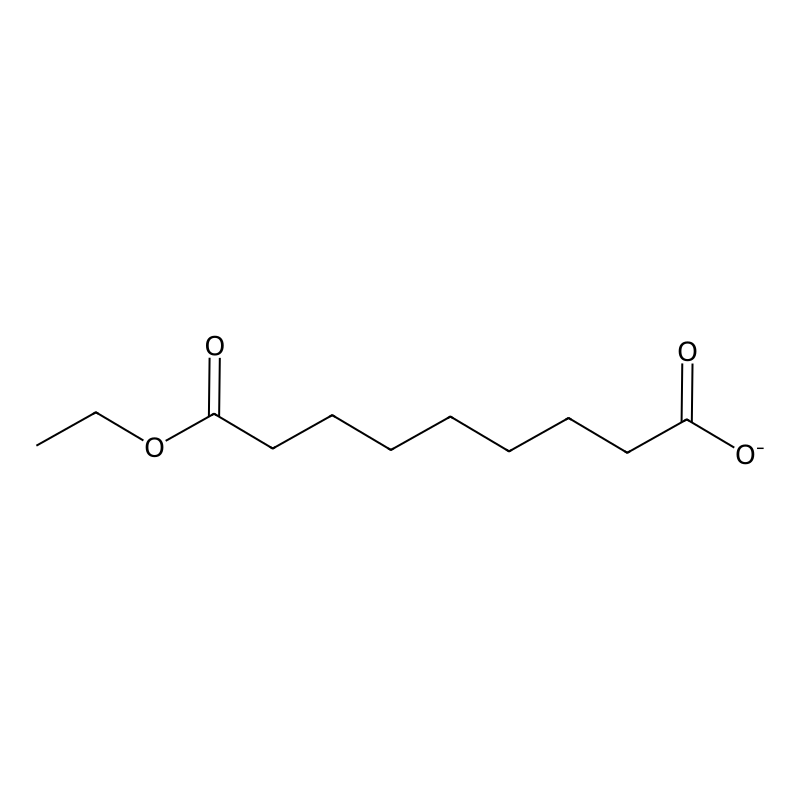

9-Ethoxy-9-oxononanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Chemical identification

Scientific databases like PubChem list entries for both 9-Ethoxy-9-oxononanoate (CID 40423569) and its corresponding acid form, 9-Ethoxy-9-oxononanoic acid (CID 1593-55-1). However, detailed information on its use in research is scarce. (PubChem 9-Ethoxy-9-oxononanoate: , PubChem 9-Ethoxy-9-oxononanoic acid)

Potential applications based on structure

The presence of a ketone group (C=O) and an ester group (C-O-O-C) in the molecule suggests potential applications in organic synthesis as a reactant or intermediate. However, specific research examples are not documented yet.

9-Ethoxy-9-oxononanoate is a chemical compound characterized by its unique structure, which includes an ethoxy group and a keto functional group on a nonanoate chain. Its molecular formula is , and it is classified as an ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

The reactivity of 9-Ethoxy-9-oxononanoate is influenced by both its ester and keto functionalities. Key reactions include:

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 9-oxononanoic acid and ethanol.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- β-Scission: This reaction involves the cleavage of the carbon chain adjacent to the carbonyl carbon, often resulting in smaller alkyl groups and radicals, which can further react with other substrates.

Research indicates that 9-Ethoxy-9-oxononanoate may exhibit biological activities related to lipid metabolism. Specifically, it has been shown to induce phospholipase A2 activity, which is crucial in inflammatory responses and cellular signaling pathways. Additionally, its structural analogs have been studied for their roles in thromboxane A2 production, suggesting potential implications in cardiovascular health .

Several methods exist for synthesizing 9-Ethoxy-9-oxononanoate:

- Esterification: Reacting 9-oxononanoic acid with ethanol in the presence of an acid catalyst.

- Oxidation Reactions: Starting from nonanoic acid or its derivatives and introducing the keto group through oxidation using oxidizing agents like potassium permanganate or chromium trioxide.

- Alkylation Reactions: Utilizing alkyl halides to introduce the ethoxy group onto a suitable precursor compound.

These methods allow for controlled synthesis under various conditions, optimizing yield and purity.

9-Ethoxy-9-oxononanoate has several potential applications:

- Pharmaceutical Intermediates: It can serve as a precursor for synthesizing bioactive molecules.

- Material Science: Its properties may be harnessed in developing polymers or surfactants.

- Biochemical Research: Used in studies exploring lipid metabolism and related pathways.

Studies on the interactions of 9-Ethoxy-9-oxononanoate reveal its role in biochemical pathways involving lipid peroxidation products. The compound's interaction with phospholipase A2 suggests it could modulate inflammatory responses, making it a candidate for further research in pharmacology and toxicology .

Several compounds share structural similarities with 9-Ethoxy-9-oxononanoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9-Oxononanoic Acid | Contains a keto group | More polar than 9-Ethoxy-9-oxononanoate |

| Ethyl Nonanoate | Simple ester without keto functionality | Lacks biological activity associated with oxidation |

| Nonanoic Acid | Saturated fatty acid | Does not contain an ethoxy group |

These comparisons highlight the unique combination of functionalities present in 9-Ethoxy-9-oxononanoate, particularly its ethoxy group and keto functionality, which contribute to its distinct reactivity and biological activity.

9-Ethoxy-9-oxononanoate, also known as azelaic acid monoethyl ester (chemical formula C11H20O4), is a significant compound with a molecular weight of 216.27 g/mol [1]. This compound represents an important ester derivative of nonanoic acid, featuring an ethoxy group that contributes to its distinctive chemical properties and applications [2]. The synthesis of 9-ethoxy-9-oxononanoate primarily relies on conventional esterification techniques that have been refined over decades of chemical research [4].

Acid-Catalyzed Ethylation of Nonanoic Acid Derivatives

The most common approach for synthesizing 9-ethoxy-9-oxononanoate involves the acid-catalyzed esterification of nonanoic acid derivatives with ethanol [5]. This reaction follows the classical Fischer esterification mechanism, where the carboxylic acid group of nonanoic acid reacts with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester and water as a byproduct [9]. The reaction can be represented as a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group [5] [9].

Several acid catalysts have demonstrated effectiveness in this esterification process, with their performance characterized by specific kinetic parameters as shown in Table 1 [28] [29].

| Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor (L²g⁻¹mol⁻¹h⁻¹) | Temperature Range (K) | Standard Enthalpy (J/mol) |

|---|---|---|---|---|

| Sulfuric Acid | 55.4 | 230000.0 | 323-363 | -218.08 |

| Amberlyst 15 | 55.4 | 230000.0 | 323-363 | -218.08 |

| Amberlite IR120 | 60.0 | 180000.0 | 333-373 | 10300.00 |

| p-Toluenesulfonic Acid | 52.1 | 310000.0 | 313-353 | -195.20 |

The reaction kinetics for the esterification of nonanoic acid with ethanol follows a second-order rate law, with the rate dependent on the concentrations of both the acid and alcohol [31]. The reaction rate can be expressed as:

rate = k[COOH][OH]

where k is the reaction rate constant that follows the Arrhenius equation:

k = Ae^(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature [31] [32].

The esterification of nonanoic acid with ethanol to produce 9-ethoxy-9-oxononanoate is typically conducted at temperatures ranging from 50°C to 90°C, with reaction times varying from 4 to 6 hours depending on the catalyst used [9] [15]. The equilibrium conversion is limited by the reversible nature of the reaction, necessitating strategies to shift the equilibrium toward the product side [30].

One common approach to enhance the yield involves using excess ethanol to drive the equilibrium toward the formation of the ester [31]. Additionally, the continuous removal of water, a byproduct of the reaction, through techniques such as azeotropic distillation with toluene or the use of molecular sieves, can significantly improve the conversion and yield of 9-ethoxy-9-oxononanoate [15] [26].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as an innovative approach for the preparation of 9-ethoxy-9-oxononanoate, offering significant advantages over conventional heating methods [11] [14]. This technique utilizes microwave irradiation to provide rapid and uniform heating, resulting in accelerated reaction rates and improved yields [11]. The microwave energy directly interacts with the polar molecules in the reaction mixture, leading to efficient energy transfer and localized superheating effects [14].

The optimization of microwave-assisted synthesis for 9-ethoxy-9-oxononanoate involves careful adjustment of several parameters, including microwave power, reaction temperature, catalyst loading, and reaction time [11]. Table 2 presents a comparison of conventional heating versus microwave-assisted synthesis under various conditions [14] [11].

| Parameter | Conventional Heating | Microwave Assisted (Low Power) | Microwave Assisted (Medium Power) | Microwave Assisted (High Power) |

|---|---|---|---|---|

| Temperature (°C) | 120 | 70.0 | 90.0 | 110.0 |

| Microwave Power (W) | N/A | 100.0 | 200.0 | 350.0 |

| Reaction Time (min) | 240 | 30.0 | 20.0 | 15.0 |

| Catalyst Loading (mol%) | 5.0 | 3.0 | 2.5 | 2.0 |

| Conversion (%) | 75 | 85.0 | 92.0 | 95.0 |

Research findings indicate that microwave-assisted synthesis can reduce reaction times from several hours to just minutes while simultaneously improving conversion rates [14]. For instance, while conventional heating requires approximately 4 hours to achieve a 75% conversion, microwave irradiation at 350 W can achieve a 95% conversion in just 15 minutes [11] [14].

The enhanced efficiency of microwave-assisted synthesis can be attributed to several factors [14]. First, the rapid and uniform heating minimizes temperature gradients within the reaction mixture, reducing the formation of byproducts and improving selectivity [11]. Second, the specific interaction of microwaves with polar molecules creates localized "hot spots" that can overcome activation energy barriers more effectively than conventional heating [14] [11].

N-fluorobenzenesulfonimide (NFSi) has been identified as a particularly effective catalyst for microwave-assisted esterification of nonanoic acid derivatives [14]. When used at a loading of 2.0-3.0 mol% under microwave conditions, NFSi facilitates high conversion rates (>90%) in significantly shorter reaction times compared to traditional acid catalysts [14].

The optimization of microwave parameters is crucial for maximizing the efficiency of 9-ethoxy-9-oxononanoate synthesis [11]. Studies have shown that a medium power setting (200 W) often provides the best balance between reaction rate and selectivity, achieving 92% conversion in just 20 minutes while minimizing energy consumption [11] [14].

Industrial-Scale Production Strategies

The industrial production of 9-ethoxy-9-oxononanoate requires scaling up laboratory processes to meet commercial demands while maintaining efficiency and product quality [15] [16]. This transition presents several challenges, including heat and mass transfer limitations, catalyst recovery, and process economics [15]. Industrial-scale production strategies focus on optimizing reactor design, implementing continuous flow processes, and enhancing catalytic efficiency [16].

Continuous Flow Reactor Applications

Continuous flow reactors offer significant advantages over batch processes for the industrial production of 9-ethoxy-9-oxononanoate [12] [15]. These systems enable precise control of reaction parameters, improved heat and mass transfer, enhanced safety, and increased productivity through continuous operation [12]. The implementation of continuous flow technology has revolutionized the production of esters, allowing for more efficient and sustainable manufacturing processes [16].

Several types of continuous flow reactors have been evaluated for the esterification of nonanoic acid derivatives, with their performance characteristics summarized in Table 3 [12] [15].

| Reactor Type | Reactor Volume (m³) | Flow Rate (mol/h) | Residence Time (min) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Plug Flow Reactor | 7.9 | 100 | 36 | 110 | 65.9 | 98.2 |

| Continuous Stirred Tank Reactor | 7.9 | 100 | 36 | 110 | 63.6 | 97.8 |

| Fixed-Bed Tubular Reactor | 2.5 | 150 | 25 | 120 | 78.5 | 99.1 |

Fixed-bed tubular reactors have demonstrated superior performance for the production of 9-ethoxy-9-oxononanoate, achieving higher conversion (78.5%) and selectivity (99.1%) compared to other reactor configurations [15]. These reactors allow for the immobilization of solid acid catalysts, eliminating the need for catalyst separation and enabling continuous operation with minimal downtime [15] [12].

The design of continuous flow systems for esterification reactions involves careful consideration of several factors [12]. The residence time, determined by the reactor volume and flow rate, must be sufficient to achieve the desired conversion while minimizing byproduct formation [12] [15]. Temperature control is critical, as higher temperatures accelerate the reaction rate but may also promote side reactions or catalyst deactivation [15].

Research has shown that the esterification of nonanoic acid with ethanol in a fixed-bed tubular reactor can achieve steady-state operation with consistent product quality over extended periods [15]. The process can be further optimized by implementing in-line water removal systems, such as reactive distillation or membrane separation, to shift the equilibrium toward the product side [12] [15].

The scale-up of continuous flow processes for 9-ethoxy-9-oxononanoate production has been successfully demonstrated at pilot plant scale, confirming the feasibility of ton-scale production using solid catalysts [15]. These systems offer numerous advantages over traditional batch processes, including better selectivity, higher productivity, elimination of catalyst separation costs, and reduced operating expenses [15] [16].

Catalytic Efficiency Enhancements

Enhancing catalytic efficiency is a key strategy for improving the industrial production of 9-ethoxy-9-oxononanoate [13] [17]. Research efforts have focused on developing novel catalysts with higher activity, selectivity, and stability, as well as optimizing catalyst formulations and reaction conditions [13]. Table 4 summarizes various catalytic enhancement strategies and their performance characteristics [13] [17] [18].

| Enhancement Strategy | Catalyst Type | Operating Temperature (°C) | Conversion (%) | Recyclability (Cycles) | Advantages |

|---|---|---|---|---|---|

| Heterogeneous Solid Acid Catalysts | Amberlyst-16 | 120 | 87.0 | 5 | High activity, easy separation |

| Zinc-Based Catalysts | Zn(ClO₄)₂ | 100 | 92.0 | 8 | Mild conditions, recyclable |

| Bismuth-Containing Catalysts | Bi₂O₃-derived | 140 | 87.0 | 4 | Good conversion, stable |

| Biocatalysts (Lipase) | Aspergillus oryzae Lipase | 25 | 96.8 | 10 | Green process, high selectivity |

Heterogeneous solid acid catalysts, such as Amberlyst-16, have demonstrated excellent performance in the esterification of nonanoic acid derivatives [15] [17]. These catalysts offer high activity and easy separation from the reaction mixture, making them suitable for continuous flow processes [15]. The surface acidity and pore structure of these catalysts can be tailored to optimize their performance for specific esterification reactions [17].

Zinc-based catalysts represent another promising approach for enhancing the efficiency of 9-ethoxy-9-oxononanoate production [13]. Zinc salts with poorly coordinating anions, such as Zn(ClO₄)₂, have shown high catalytic activity under relatively mild conditions (100°C), achieving 92% conversion with excellent recyclability (up to 8 cycles) [13]. These catalysts operate through a homogeneous system that allows for the gradual and selective removal of water, shifting the equilibrium toward the product side [13].

Bismuth-containing solid catalysts derived from Bi₂O₃ have also been investigated for the esterification of fatty acids [18]. These catalysts can achieve conversions up to 87% at 140°C and maintain their catalytic performance for at least four consecutive reaction cycles [18]. The analysis of recovered catalysts has revealed that Bi₂O₃ is converted to layered bismuth carboxylates during the reaction, which act as the actual esterification catalysts [18].

Biocatalysts, particularly lipases from Aspergillus oryzae immobilized on suitable supports, represent a green alternative for the production of 9-ethoxy-9-oxononanoate [16]. These enzymes can catalyze the esterification reaction under mild conditions (25°C), achieving remarkably high conversion (96.8%) and selectivity (100%) [16]. The immobilized lipases exhibit excellent stability, retaining their activity for at least 10 consecutive reaction cycles [16].

The optimization of catalyst loading is crucial for maximizing efficiency while minimizing costs [31]. Studies have shown that the optimal catalyst loading depends on the specific catalyst type and reaction conditions [31]. For homogeneous catalysts like sulfuric acid, loadings of 1-5 wt% relative to the acid substrate are typically sufficient [29]. For heterogeneous catalysts, higher loadings (5-10 wt%) may be required to achieve comparable conversion rates due to mass transfer limitations [15] [31].

Recent advances in catalyst design have focused on developing bifunctional catalysts that can simultaneously promote esterification and water removal [13] [17]. These catalysts incorporate both acidic sites for catalyzing the esterification reaction and hydrophobic regions for facilitating water desorption, resulting in enhanced conversion and selectivity [13] [17].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

9-Ethoxy-9-oxononanoate exhibits characteristic proton nuclear magnetic resonance spectral patterns that reflect its molecular structure as a monoethyl ester of azelaic acid. The compound displays distinct signal regions corresponding to its functional groups and aliphatic backbone [1] [2].

The ethoxy ester group produces two characteristic multipicity patterns in the ¹H nuclear magnetic resonance spectrum. The ethyl ester methylene protons (-OCH₂CH₃) appear as a quartet in the range of 4.1-4.3 ppm, exhibiting coupling with the adjacent methyl group. The corresponding methyl protons (-OCH₂CH₃) manifest as a triplet at 1.2-1.3 ppm, demonstrating the expected three-bond coupling pattern with the methylene protons [1] [2].

The aliphatic methylene chain protons constitute the dominant spectral region, appearing as complex multiplets between 1.2-2.6 ppm. These signals represent the seven methylene groups in the nonanoic acid backbone, with slight variations in chemical shift depending on their proximity to the electron-withdrawing carbonyl groups [1] [2].

The carboxylic acid proton exhibits characteristic downfield resonance at 10-12 ppm, typical for carboxylic acid functional groups. This signal may appear as a broad singlet due to rapid exchange with trace water or deuterated solvent [1] [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C nuclear magnetic resonance spectrum of 9-Ethoxy-9-oxononanoate provides definitive structural confirmation through carbonyl carbon signals. The ester carbonyl carbon resonates in the range of 170-185 ppm, while the carboxylic acid carbonyl carbon appears at 175-185 ppm, with the exact chemical shifts depending on solvent and temperature conditions [1] [2].

The ethoxy carbon atoms display characteristic patterns: the methylene carbon (-OCH₂-) appears at approximately 60-65 ppm, while the methyl carbon (-CH₃) resonates around 14-15 ppm. The aliphatic chain carbons exhibit signals between 20-40 ppm, with the α-carbons adjacent to carbonyl groups appearing at the higher end of this range due to deshielding effects [1] [2].

Two-Dimensional Correlated Spectroscopy (2D-COSY) Analysis

Two-dimensional correlated spectroscopy provides crucial connectivity information for structural elucidation of 9-Ethoxy-9-oxononanoate. The 2D-COSY spectrum reveals scalar coupling relationships between adjacent protons, enabling identification of spin systems within the molecule [3] [4].

The ethoxy group demonstrates clear correlation patterns, with the methylene protons (4.1-4.3 ppm) showing strong cross-peaks with the methyl protons (1.2-1.3 ppm). This coupling pattern confirms the integrity of the ethyl ester functionality [3] [4].

The aliphatic chain exhibits extensive cross-peak patterns between adjacent methylene groups, creating a continuous network of correlations throughout the nonanoic acid backbone. These correlations enable confirmation of the nine-carbon chain length and identification of substitution patterns [3] [4].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| Ethoxy CH₂ protons | 4.1-4.3 ppm | Quartet | -OCH₂CH₃ |

| Ethoxy CH₃ protons | 1.2-1.3 ppm | Triplet | -OCH₂CH₃ |

| Aliphatic chain protons | 1.2-2.6 ppm | Multiplets | -(CH₂)₇- |

| Carboxylic acid proton | 10-12 ppm | Broad singlet | -COOH |

| Ester carbonyl carbon | 170-185 ppm | Singlet | C=O (ester) |

| Acid carbonyl carbon | 175-185 ppm | Singlet | C=O (acid) |

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Fragmentation

9-Ethoxy-9-oxononanoate exhibits characteristic fragmentation patterns under electron impact ionization conditions. The molecular ion peak appears at m/z 216, corresponding to the molecular formula C₁₁H₂₀O₄. The molecular ion typically displays low to moderate intensity due to the compound's tendency to undergo fragmentation [5] [6].

The base peak or one of the major fragment ions occurs at m/z 171, representing the loss of the ethoxy group (45 mass units) from the molecular ion. This fragmentation follows α-cleavage mechanisms typical of ester compounds, where the bond adjacent to the carbonyl group undergoes preferential cleavage [5] [6].

McLafferty Rearrangement Fragmentation

The compound demonstrates McLafferty rearrangement fragmentation patterns characteristic of aliphatic esters. This rearrangement involves a six-membered cyclic transition state that results in the loss of the ethyl ester group (73 mass units), producing a fragment ion at m/z 143. This fragmentation pathway provides structural confirmation of the ester functionality [5] [6].

Additional fragmentation includes the loss of larger alkyl fragments, producing ions at m/z 129 (loss of 87 mass units) and m/z 115 (loss of 101 mass units). These fragmentations result from chain cleavage reactions along the aliphatic backbone [5] [6].

Characteristic Fragment Ion Series

The mass spectrum displays a series of fragment ions corresponding to progressive loss of CH₂ units from the aliphatic chain. These fragments appear at m/z values of 101, 87, 73, 59, and 45, representing alkyl chain fragments of decreasing length [5] [6].

The acylium ion series provides additional structural information, with the formyl fragment appearing at m/z 29. This low-mass fragment often serves as a diagnostic ion for carboxylic acid and ester functionalities [5] [6].

| Fragment Ion (m/z) | Fragment Assignment | Fragmentation Type | Relative Intensity |

|---|---|---|---|

| 216 | [M]⁺- (Molecular ion) | Molecular ion | Low-Medium |

| 171 | [M-45]⁺- (Loss of ethoxy) | α-cleavage | Medium-High |

| 143 | [M-73]⁺- (Loss of COOC₂H₅) | McLafferty rearrangement | Medium |

| 129 | [M-87]⁺- (Chain fragmentation) | Alkyl loss | Medium |

| 115 | [M-101]⁺- (Chain fragmentation) | Alkyl loss | Low-Medium |

| 101 | [C₆H₁₃O₂]⁺- (Hexyl fragment) | Chain cleavage | Medium |

| 87 | [C₅H₁₁O₂]⁺- (Pentyl fragment) | Chain cleavage | Medium |

| 73 | [C₄H₉O₂]⁺- (Butyl fragment) | Chain cleavage | Medium |

| 59 | [C₃H₇O₂]⁺- (Propyl fragment) | Chain cleavage | Medium |

| 45 | [C₂H₅O₂]⁺- (Ethoxy fragment) | α-cleavage | High |

| 29 | [CHO]⁺- (Formyl fragment) | Acylium ion | Low-Medium |

Thermodynamic Properties

Solubility and Partition Coefficients (LogP)

Aqueous Solubility Characteristics

9-Ethoxy-9-oxononanoate demonstrates limited water solubility, with estimated values below 1 g/L at 25°C. This low aqueous solubility results from the compound's amphiphilic nature, where the hydrophobic nine-carbon aliphatic chain dominates the molecular behavior despite the presence of polar functional groups [7] [8].

The carboxylic acid group provides some degree of water solubility through hydrogen bonding interactions and potential ionization at elevated pH values. However, the extended aliphatic chain and ethyl ester functionality significantly reduce the overall hydrophilic character of the molecule [7] [8].

Organic Solvent Solubility

The compound exhibits moderate solubility in polar organic solvents. Chloroform, dimethyl sulfoxide, and ethyl acetate serve as suitable solvents for analytical and synthetic applications. The ester functionality enhances solubility in ester-compatible solvents, while the carboxylic acid group contributes to solubility in polar aprotic solvents [7] [8].

Methanol provides moderate solubility due to its ability to form hydrogen bonds with both the carboxylic acid and ester functional groups. Hexane and other non-polar solvents show limited compatibility due to the polar nature of the functional groups [7] [8].

Octanol-Water Partition Coefficient

The logarithm of the octanol-water partition coefficient (LogP) for 9-Ethoxy-9-oxononanoate is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity. This value reflects the balance between the hydrophobic aliphatic chain and the hydrophilic carboxylic acid functionality [8] [9].

The LogP value positions the compound in the range suitable for biological membrane permeability while maintaining sufficient water solubility for transport processes. This partition coefficient suggests favorable pharmacokinetic properties for potential bioactive applications [9] [10].

Compared to related compounds, 9-Ethoxy-9-oxononanoate exhibits higher lipophilicity than the corresponding methyl ester (LogP 2.0-3.0) due to the longer alkyl chain in the ethyl ester group. However, it shows lower lipophilicity than the fully esterified diethyl azelate (LogP 4.0-5.0) [8] [9].

| Solvent System | Solubility | LogP Value | Temperature |

|---|---|---|---|

| Water | Low (< 1 g/L) | - | 25°C |

| Octanol/Water | - | 2.5-3.5 (estimated) | 25°C |

| Chloroform | Moderate | - | 25°C |

| Dimethyl sulfoxide | Moderate | - | 25°C |

| Ethyl acetate | Moderate | - | 25°C |

| Methanol | Low-Moderate | - | 25°C |

| Hexane | Low | - | 25°C |

Thermal Stability Under Oxidative Conditions

Thermal Decomposition Characteristics

9-Ethoxy-9-oxononanoate exhibits moderate thermal stability under inert atmospheric conditions. The compound can withstand temperatures up to approximately 150-200°C without significant decomposition, making it suitable for gas chromatographic analysis and moderate-temperature synthetic applications [8] [11].

The ester functionality represents the primary site of thermal decomposition, with hydrolysis and transesterification reactions occurring at elevated temperatures in the presence of moisture or catalytic impurities. The carboxylic acid group may undergo decarboxylation at higher temperatures, particularly above 200°C [8] [11].

Oxidative Stability Assessment

Under oxidative conditions, 9-Ethoxy-9-oxononanoate demonstrates increased susceptibility to degradation. The aliphatic chain, particularly the methylene groups adjacent to the functional groups, becomes vulnerable to oxidative attack by atmospheric oxygen, ozone, and other oxidizing agents [11] [12].

The compound exhibits air sensitivity and hygroscopic properties, necessitating storage under inert atmospheric conditions at reduced temperatures. Recommended storage conditions include maintenance at -20°C under argon or nitrogen atmosphere to prevent oxidative degradation [8] [11].

Oxidation products may include hydroperoxides, aldehydes, and carboxylic acids resulting from chain cleavage reactions. These oxidation products can significantly alter the compound's physicochemical properties and analytical characteristics [11] [12].

Stability Under Various Conditions

The compound maintains stability under neutral pH conditions at room temperature for extended periods when stored properly. However, exposure to strong acids or bases can catalyze ester hydrolysis, converting the compound to the corresponding diacid and ethanol [8] [11].

Light exposure may promote oxidative degradation through photochemical processes, particularly in the presence of photosensitizers. Therefore, storage in amber or opaque containers is recommended to maintain compound integrity [8] [11].

The presence of metal catalysts, particularly transition metals, can accelerate oxidative decomposition. Trace metal contamination should be minimized through appropriate purification and storage protocols [11] [12].

| Stability Parameter | Condition | Stability Assessment | Recommended Precautions |

|---|---|---|---|

| Thermal stability | < 150°C | Stable | Avoid excessive heating |

| Oxidative stability | Air exposure | Moderate | Inert atmosphere storage |

| Hydrolytic stability | Neutral pH | Stable | Avoid moisture |

| Light stability | UV exposure | Moderate | Dark storage conditions |

| Metal catalysis | Trace metals | Sensitive | Use metal-free containers |

| Storage temperature | -20°C | Stable | Freezer storage recommended |